molecular formula C14H8Br2 B3054704 3,9-Dibromophenanthrene CAS No. 61650-89-3

3,9-Dibromophenanthrene

Cat. No.: B3054704
CAS No.: 61650-89-3
M. Wt: 336.02 g/mol
InChI Key: WCBHODORIADFPZ-UHFFFAOYSA-N
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Description

3,9-Dibromophenanthrene is a derivative of phenanthrene, an aromatic hydrocarbon composed of three fused benzene rings This compound is characterized by the presence of bromine atoms at the 3rd and 9th positions of the phenanthrene structure

Scientific Research Applications

3,9-Dibromophenanthrene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dibromophenanthrene typically involves the bromination of 9-bromophenanthrene. This process is carried out by reacting 9-bromophenanthrene with one equivalent of bromine in dichloromethane at -18°C. The reaction results in a mixture of dibromophenanthrene isomers, from which this compound is isolated and characterized using NMR and X-ray diffraction techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specificity and complexity of the synthesis process. The production typically involves multiple steps and precise reaction conditions to ensure the correct isomer is obtained.

Chemical Reactions Analysis

Types of Reactions

3,9-Dibromophenanthrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the phenanthrene core or the bromine substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenanthrene derivatives with different functional groups replacing the bromine atoms.

Mechanism of Action

The mechanism of action of 3,9-dibromophenanthrene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The molecular pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,9-Dibromophenanthrene
  • 9,10-Dibromophenanthrene
  • 3-Bromophenanthrene

Uniqueness

Compared to other dibromophenanthrene isomers, it offers distinct properties that can be leveraged in various research and industrial contexts .

Properties

IUPAC Name

3,9-dibromophenanthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-10-6-5-9-7-14(16)12-4-2-1-3-11(12)13(9)8-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBHODORIADFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293386
Record name 3,9-dibromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61650-89-3
Record name NSC89102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,9-dibromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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